Acetic acid, (salicylidenedithio)di-

Description

Properties

CAS No. |

4265-51-4 |

|---|---|

Molecular Formula |

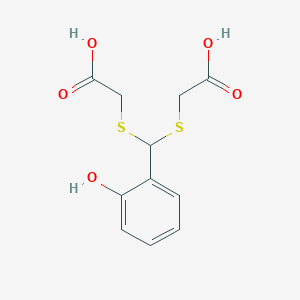

C11H12O5S2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

2-[carboxymethylsulfanyl-(2-hydroxyphenyl)methyl]sulfanylacetic acid |

InChI |

InChI=1S/C11H12O5S2/c12-8-4-2-1-3-7(8)11(17-5-9(13)14)18-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |

InChI Key |

DNZSITNGPBYEIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(SCC(=O)O)SCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC-54162 involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid under specific conditions. The reaction typically occurs in the presence of a catalyst, such as piperidine , and is carried out in a solvent like ethanol . The product is then purified through recrystallization to obtain the final compound.

Chemical Reactions Analysis

NSC-54162 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like or .

Reduction: Reduction reactions involve reagents such as or .

Substitution: Common reagents for substitution reactions include and like or .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC-54162 can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

NSC-54162 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: NSC-54162 is studied for its potential role in modulating biological pathways and its effects on cellular processes.

Mechanism of Action

The mechanism of action of NSC-54162 involves its interaction with specific molecular targets. One of the primary targets is DNA [cytosine-5]-methyltransferase 3B (DNMT3B) , an enzyme involved in DNA methylation . By inhibiting this enzyme, NSC-54162 can modulate gene expression and affect cellular functions. This mechanism is particularly relevant in the context of cancer research, where DNA methylation plays a crucial role in tumor development and progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related acids and derivatives (Table 1). Key differences lie in molecular complexity, functional groups, and applications.

Table 1: Comparative Analysis of Acetic Acid, (Salicylidenedithio)di- and Analogous Compounds

Key Findings:

Functional Group Complexity :

- Unlike acetic acid or its anhydride, (salicylidenedithio)di- incorporates sulfur bridges and a salicylidene group, enhancing its ability to chelate metals or participate in redox reactions .

- Compared to acetylsalicylic acid, the dithio linkage may increase thermal stability but reduce solubility in polar solvents .

Salicylidene derivatives are known for catalytic roles in polymer chemistry (e.g., epoxy adhesives ), contrasting with acetic anhydride’s industrial acetylation uses .

Physicochemical Properties :

- Thioacetic acid derivatives exhibit lower polarity than oxygen analogs, impacting solubility. For example, thioacetic acid (logP ~0.3) is less hydrophilic than acetic acid (logP ~-0.2) .

- Salicylidene-containing compounds often show UV absorption, enabling analytical detection methods akin to those used for aspirin impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.